molecular formula C20H19NO3 B182664 4-(2,4,5-Trimethoxystyryl)quinoline CAS No. 2878-62-8

4-(2,4,5-Trimethoxystyryl)quinoline

Cat. No. B182664
CAS RN: 2878-62-8
M. Wt: 321.4 g/mol
InChI Key: XPYLMRIXEKTASO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4,5-Trimethoxystyryl)quinoline, also known as TMSQ, is a fluorescent compound that has been widely used in scientific research. It is a derivative of quinoline that possesses unique properties that make it useful in various applications.

Mechanism Of Action

The mechanism of action of 4-(2,4,5-Trimethoxystyryl)quinoline involves the formation of an excited state after absorption of light. The excited state of 4-(2,4,5-Trimethoxystyryl)quinoline can transfer energy to nearby molecules, leading to fluorescence emission. The fluorescence emission of 4-(2,4,5-Trimethoxystyryl)quinoline is highly dependent on the local environment, such as pH and polarity.

Biochemical And Physiological Effects

4-(2,4,5-Trimethoxystyryl)quinoline has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, 4-(2,4,5-Trimethoxystyryl)quinoline has been shown to have a high affinity for DNA and has been used as a probe for DNA detection.

Advantages And Limitations For Lab Experiments

4-(2,4,5-Trimethoxystyryl)quinoline has several advantages for lab experiments, including its high fluorescence quantum yield, stability, and sensitivity. However, 4-(2,4,5-Trimethoxystyryl)quinoline has limitations, such as its sensitivity to pH and polarity, which can affect its fluorescence emission.

Future Directions

There are several future directions for the use of 4-(2,4,5-Trimethoxystyryl)quinoline in scientific research. One direction is the development of 4-(2,4,5-Trimethoxystyryl)quinoline-based sensors for the detection of other metal ions. Another direction is the use of 4-(2,4,5-Trimethoxystyryl)quinoline as a probe for the detection of other biological molecules, such as RNA and carbohydrates. Furthermore, 4-(2,4,5-Trimethoxystyryl)quinoline can be used as a fluorescent marker for the imaging of other organelles in live cells.
Conclusion:
In conclusion, 4-(2,4,5-Trimethoxystyryl)quinoline is a fluorescent compound that has been widely used in scientific research. Its unique properties make it useful in various applications, such as metal ion sensing, DNA detection, and live-cell imaging. The synthesis of 4-(2,4,5-Trimethoxystyryl)quinoline involves a condensation reaction, and its mechanism of action involves the formation of an excited state after absorption of light. 4-(2,4,5-Trimethoxystyryl)quinoline has several advantages for lab experiments, but it also has limitations. There are several future directions for the use of 4-(2,4,5-Trimethoxystyryl)quinoline in scientific research, which can lead to the development of new applications and discoveries.

Synthesis Methods

The synthesis of 4-(2,4,5-Trimethoxystyryl)quinoline involves the reaction of 2,4,5-trimethoxybenzaldehyde with 2-aminobenzophenone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through a condensation reaction, resulting in the formation of 4-(2,4,5-Trimethoxystyryl)quinoline. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-(2,4,5-Trimethoxystyryl)quinoline has been used extensively in scientific research as a fluorescent probe for various applications. It has been used as a sensor for metal ions, such as copper, mercury, and silver. 4-(2,4,5-Trimethoxystyryl)quinoline has also been used as a probe for biological molecules, such as DNA and proteins. Furthermore, 4-(2,4,5-Trimethoxystyryl)quinoline has been used as a fluorescent marker for live-cell imaging.

properties

CAS RN

2878-62-8

Product Name

4-(2,4,5-Trimethoxystyryl)quinoline

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

4-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]quinoline

InChI

InChI=1S/C20H19NO3/c1-22-18-13-20(24-3)19(23-2)12-15(18)9-8-14-10-11-21-17-7-5-4-6-16(14)17/h4-13H,1-3H3/b9-8+

InChI Key

XPYLMRIXEKTASO-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C2=CC=NC3=CC=CC=C23)OC)OC

SMILES

COC1=CC(=C(C=C1C=CC2=CC=NC3=CC=CC=C23)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=CC2=CC=NC3=CC=CC=C23)OC)OC

Origin of Product

United States

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